1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine
Overview
Description
1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine is a useful research compound. Its molecular formula is C20H21N3 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine, also known as a derivative of indole, has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and neuropharmacology. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C13H16N2 |
Molecular Weight | 216.28 g/mol |
CAS Number | 958888-24-9 |
Density | 1.4 ± 0.1 g/cm³ |
LogP | 0.45 |
Research indicates that compounds with indole structures often interact with various biological targets, including receptors and enzymes involved in cell signaling pathways. Specifically, the indole moiety is known to influence several pathways related to apoptosis and cell cycle regulation.
Apoptotic Pathways
Studies have shown that derivatives similar to our compound can induce apoptosis in cancer cells through the activation of caspases and mitochondrial pathways. For instance, compounds exhibiting structural similarities have demonstrated dose-dependent apoptosis in cancer cell lines such as HeLa and MCF-7 .
Biological Activity
The biological activity of this compound can be summarized based on various studies:
Anticancer Activity
In vitro studies have evaluated the compound's efficacy against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.52 | Induction of apoptosis |
MCF-7 | 0.34 | Cell cycle arrest at G2/M phase |
HT-29 | 0.86 | Inhibition of tubulin polymerization |
These findings suggest that the compound may function similarly to colchicine, a known microtubule inhibitor .
Neuropharmacological Effects
Indole derivatives are also being investigated for their neuropharmacological properties. The interaction with serotonin receptors has been noted, which could imply potential applications in treating mood disorders or neurodegenerative diseases.
Case Studies
Several case studies highlight the effectiveness of indole derivatives in clinical settings:
- Study on HeLa Cells : A study demonstrated that a structurally similar compound induced significant apoptosis through mitochondrial pathways, leading to reduced viability in cervical cancer cells .
- MCF-7 and HT-29 Evaluation : Another investigation reported that compounds with similar structural characteristics exhibited potent antiproliferative effects against breast and colon cancer cell lines, emphasizing the importance of structural modifications in enhancing activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the indole ring significantly impact biological activity. For example:
- Methyl Substituents : The presence of methyl groups enhances lipophilicity, improving cellular uptake.
- Functional Groups : Variations in functional groups attached to the indole ring can alter binding affinity to biological targets, thus modulating efficacy.
Properties
IUPAC Name |
1-(1-methylindol-5-yl)-N-[(1-methylindol-5-yl)methyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-22-9-7-17-11-15(3-5-19(17)22)13-21-14-16-4-6-20-18(12-16)8-10-23(20)2/h3-12,21H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHYNBFYSXFDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CNCC3=CC4=C(C=C3)N(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.